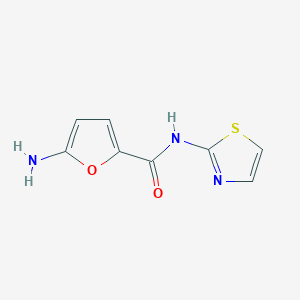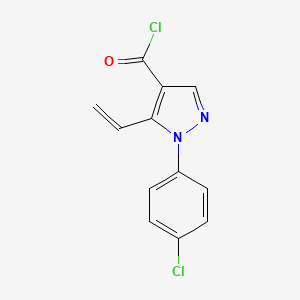
1-(4-Chlorophenyl)-5-ethenyl-1H-pyrazole-4-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorophenyl)-5-ethenyl-1H-pyrazole-4-carbonyl chloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This particular compound features a chlorophenyl group, an ethenyl group, and a carbonyl chloride group attached to the pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-5-ethenyl-1H-pyrazole-4-carbonyl chloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone or β-keto ester. For instance, the reaction of hydrazine hydrate with 4-chloroacetophenone in the presence of an acid catalyst can yield 1-(4-chlorophenyl)pyrazole.
Introduction of the Ethenyl Group: The ethenyl group can be introduced through a Heck reaction, where the pyrazole derivative is reacted with vinyl halides in the presence of a palladium catalyst.
Formation of the Carbonyl Chloride Group: The final step involves the conversion of the pyrazole derivative to the carbonyl chloride compound using reagents such as thionyl chloride or oxalyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
化学反応の分析
Types of Reactions
1-(4-Chlorophenyl)-5-ethenyl-1H-pyrazole-4-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Oxidation and Reduction Reactions: The ethenyl group can participate in oxidation reactions to form epoxides or diols. Reduction reactions can convert the ethenyl group to an ethyl group.
Coupling Reactions: The pyrazole ring can undergo coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Thionyl Chloride (SOCl₂): Used for the formation of the carbonyl chloride group.
Palladium Catalysts: Used in Heck and Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) for reduction reactions.
Major Products Formed
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
Epoxides and Diols: Formed from oxidation reactions.
Biaryl Compounds: Formed from coupling reactions.
科学的研究の応用
1-(4-Chlorophenyl)-5-ethenyl-1H-pyrazole-4-carbonyl chloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of 1-(4-Chlorophenyl)-5-ethenyl-1H-pyrazole-4-carbonyl chloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorophenyl and ethenyl groups can enhance its binding affinity and specificity towards certain targets.
類似化合物との比較
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: A compound with similar structural features and potential biological activities.
1-(4-Chlorophenyl)-2-(1-pyrrolidinyl)-pentan-1-one: Another compound containing a chlorophenyl group with different functional groups and applications.
Uniqueness
1-(4-Chlorophenyl)-5-ethenyl-1H-pyrazole-4-carbonyl chloride is unique due to the combination of its functional groups, which impart distinct chemical reactivity and potential applications. The presence of the pyrazole ring, chlorophenyl group, ethenyl group, and carbonyl chloride group makes it a versatile compound for various synthetic and research purposes.
特性
CAS番号 |
786727-25-1 |
|---|---|
分子式 |
C12H8Cl2N2O |
分子量 |
267.11 g/mol |
IUPAC名 |
1-(4-chlorophenyl)-5-ethenylpyrazole-4-carbonyl chloride |
InChI |
InChI=1S/C12H8Cl2N2O/c1-2-11-10(12(14)17)7-15-16(11)9-5-3-8(13)4-6-9/h2-7H,1H2 |
InChIキー |
LOAXSGNMAXCPGS-UHFFFAOYSA-N |
正規SMILES |
C=CC1=C(C=NN1C2=CC=C(C=C2)Cl)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[Cyano(4-fluorophenyl)methyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14207399.png)
![[2-(2,6-Diethylphenyl)-4-phenyl-1,3-oxazol-5-yl]methanol](/img/structure/B14207403.png)
![1,3,6-Trimethylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14207420.png)
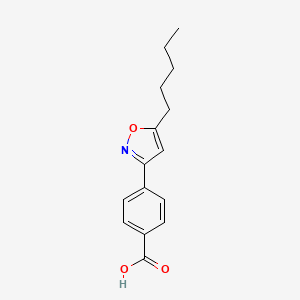
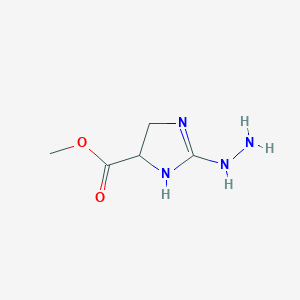
![5,14-Dihydroquinoxalino[2,3-a]phenazine](/img/structure/B14207424.png)
![3-{3-[Ethyl(3-phenylpropyl)amino]propyl}benzene-1,2-diol](/img/structure/B14207432.png)
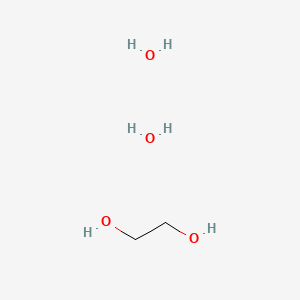
![N-[(2R)-1-(4-Fluorophenyl)-3-hydroxypropan-2-yl]-N'-phenylurea](/img/structure/B14207451.png)
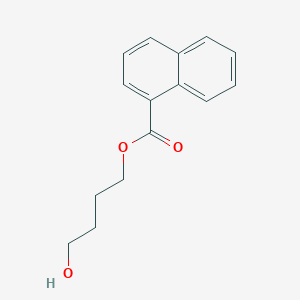
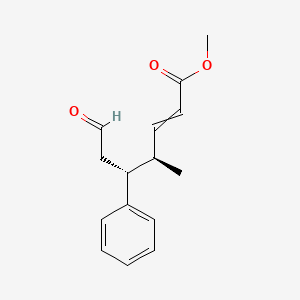
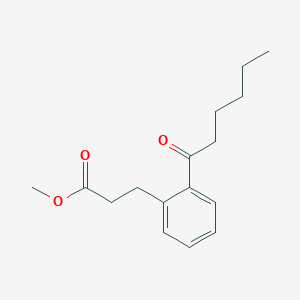
![Benzenemethanamine, N-[1-methyl-1-[(phenylseleno)methyl]-3-butenyl]-](/img/structure/B14207459.png)
